Isoformononetin

描述

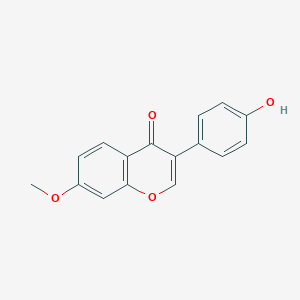

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-hydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIQZRIHAMVRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274405 | |

| Record name | isoformononetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoformononetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

486-63-5 | |

| Record name | Isoformononetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | isoformononetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoformononetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 220 °C | |

| Record name | Isoformononetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Isoformononetin

Enzymatic Pathways and Key Enzymes in Isoformononetin Biosynthesis

The biosynthesis of this compound is a multi-step process involving a series of enzymatic reactions that are characteristic of isoflavonoid (B1168493) metabolism in leguminous plants.

Isoflavone (B191592) Synthase Activity in Precursor Formation

The foundational step in the biosynthesis of all isoflavonoids, including the precursors to this compound, is catalyzed by the enzyme isoflavone synthase (IFS). researchgate.netfrontiersin.orgnih.gov IFS is a cytochrome P450-dependent monooxygenase that directs intermediates from the general flavonoid pathway into the isoflavonoid-specific pathway. researchgate.netfrontiersin.orgnih.gov Specifically, IFS acts on flavanone (B1672756) substrates, such as liquiritigenin (B1674857) or naringenin, to produce 2-hydroxyisoflavanones. frontiersin.orgfrontiersin.orgnih.govnih.gov This reaction involves an unusual aryl migration of the B-ring from the second to the third position of the C-ring. nih.govnih.govnih.govencyclopedia.pub The resulting 2-hydroxyisoflavanone (B8725905) is an unstable intermediate that is subsequently dehydrated, either spontaneously or with the help of 2-hydroxyisoflavanone dehydratase (HID), to form the core isoflavone structures of daidzein (B1669772) or genistein (B1671435). frontiersin.orgnih.govfrontiersin.orgfrontiersin.org Daidzein (4',7-dihydroxyisoflavone), formed from liquiritigenin, serves as the direct precursor for this compound. frontiersin.orgnih.govnih.gov

Role of Isoflavonoid O-Methyltransferases in 7-O-Methylation (e.g., Daidzein to this compound)

The final step in the biosynthesis of this compound is the methylation of the 7-hydroxyl group of daidzein. This reaction is catalyzed by a specific class of enzymes known as isoflavone O-methyltransferases (IOMTs). nih.govnih.gov In particular, isoflavone 7-O-methyltransferase (I7OMT) utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to the 7-hydroxyl position of daidzein, yielding this compound (7-O-methyl daidzein). frontiersin.orgnih.govqmul.ac.uk

Research has identified and characterized I7OMT from various leguminous plants, such as alfalfa (Medicago sativa). frontiersin.orgnih.govqmul.ac.uk When the IOMT from alfalfa is expressed in Escherichia coli, it demonstrates the ability to convert daidzein to this compound. nih.govnih.gov These enzymes exhibit specificity for the 7-hydroxyl group of isoflavones like daidzein and genistein, but not for flavones or flavanones. qmul.ac.uk

Comparative Analysis of Biosynthetic Routes to this compound and Formononetin (B1673546)

This compound and formononetin are isomers, differing only in the position of the methyl group on the isoflavone skeleton. While this compound is 7-O-methylated, formononetin is methylated at the 4'-hydroxyl group. This distinction arises from the action of different O-methyltransferases.

The biosynthesis of this compound proceeds via the 7-O-methylation of daidzein, catalyzed by I7OMT. frontiersin.orgnih.gov In contrast, the primary route to formononetin involves the 4'-O-methylation of daidzein. frontiersin.orgfrontiersin.org However, an alternative pathway for formononetin biosynthesis has been proposed that does not use daidzein as the direct methyl acceptor. tandfonline.comjst.go.jpebi.ac.uk In this pathway, methylation occurs at the 4'-position of the 2,7,4'-trihydroxyisoflavanone (B1247573) intermediate before dehydration, catalyzed by 2-hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT). encyclopedia.pubtandfonline.comjst.go.jpencyclopedia.pub Subsequent dehydration then yields formononetin. encyclopedia.pub

In some plants, like Pueraria lobata, while 4'-O-methylated isoflavones such as formononetin are predominant, 7-O-methylated isoflavones like this compound are also present, albeit in smaller quantities. frontiersin.org The presence and relative activities of I7OMTs and HI4'OMTs or isoflavone 4'-O-methyltransferases (I4'OMTs) ultimately determine the ratio of this compound to formononetin produced in a given plant species. frontiersin.orgbiorxiv.org

| Enzyme | Abbreviation | Substrate | Product | Role |

|---|---|---|---|---|

| Isoflavone Synthase | IFS | Liquiritigenin | 2,7,4'-trihydroxyisoflavanone | Forms the isoflavone backbone, precursor to daidzein. frontiersin.orgnih.gov |

| 2-hydroxyisoflavanone Dehydratase | HID | 2,7,4'-trihydroxyisoflavanone | Daidzein | Dehydrates the unstable intermediate to form daidzein. frontiersin.orgnih.govfrontiersin.org |

| Isoflavone 7-O-methyltransferase | I7OMT | Daidzein | This compound | Catalyzes the 7-O-methylation of daidzein. frontiersin.orgnih.govqmul.ac.uk |

| Isoflavone 4'-O-methyltransferase | I4'OMT | Daidzein | Formononetin | Catalyzes the 4'-O-methylation of daidzein. frontiersin.orgbiorxiv.org |

| 2-hydroxyisoflavanone 4'-O-methyltransferase | HI4'OMT | 2,7,4'-trihydroxyisoflavanone | 2-hydroxy-7-hydroxy-4'-methoxyisoflavanone | Alternative pathway for formononetin synthesis. encyclopedia.pubencyclopedia.pub |

In Vitro and In Vivo Metabolic Transformations of this compound and Related Isoflavonoids

Once synthesized, this compound and other isoflavonoids can undergo further metabolic transformations, particularly through the action of microorganisms and enzyme systems within the body.

Microbiota-Mediated Biotransformations and Metabolite Formation (e.g., Daidzein, Equol)

The gut microbiota plays a crucial role in the metabolism of isoflavones. mdpi.comnih.govasm.orgfrontiersin.org When ingested, isoflavone glycosides are first hydrolyzed by bacterial β-glucosidases to their aglycone forms. encyclopedia.pubresearchgate.net this compound, being a methoxylated isoflavone, can be O-demethylated by certain intestinal bacteria, such as Eubacterium limosum, to yield its precursor, daidzein. oup.com

Daidzein is then subject to further bacterial metabolism, leading to the formation of various metabolites, including dihydrodaidzein (B191008) and, notably, equol (B1671563). mdpi.comasm.orgresearchgate.net The conversion of daidzein to equol is a multi-step reduction process carried out by specific gut bacteria. mdpi.comnih.govsemanticscholar.org Not all individuals possess the necessary gut bacteria to produce equol from daidzein, leading to a distinction between "equol-producers" and "non-producers". semanticscholar.org The production of equol is significant as it is often considered a more biologically active isoflavone metabolite. mdpi.comnih.gov

Role of Cytochrome P450 Enzymes in Isoflavonoid Metabolism

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily located in the liver, are central to the metabolism of a wide range of foreign compounds (xenobiotics), including dietary isoflavonoids. tandfonline.commdpi.comnih.gov These enzymes catalyze various reactions, including hydroxylation, which can alter the biological properties of isoflavones. encyclopedia.pubnih.gov

Studies have shown that isoflavones can interact with CYP enzymes. For instance, some isoflavones can inhibit the activity of certain CYP isoforms, such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4. mdpi.comturkjps.org The metabolism of daidzein and genistein by liver microsomes can lead to hydroxylated metabolites. encyclopedia.pub For example, CYP105D7 from Streptomyces avermitilis has been shown to hydroxylate daidzein at the 3'-position. nih.gov While direct studies on this compound metabolism by specific human CYP enzymes are less common, it is expected to undergo similar metabolic pathways as other isoflavones, including hydroxylation and other phase I reactions, which would then be followed by phase II conjugation reactions. encyclopedia.pub The interaction of isoflavones with CYP enzymes is complex and can influence the metabolic fate and potential biological effects of these compounds. tandfonline.comnih.gov

| Initial Compound | Metabolizing System | Key Metabolite(s) | Metabolic Process |

|---|---|---|---|

| This compound | Gut Microbiota (Eubacterium limosum) | Daidzein | O-demethylation. oup.com |

| Daidzein | Gut Microbiota | Dihydrodaidzein, Equol | Reduction. mdpi.comasm.orgresearchgate.net |

| Daidzein | Cytochrome P450 Enzymes (e.g., CYP105D7) | Hydroxylated daidzein | Hydroxylation. nih.gov |

| Formononetin | Gut Microbiota | Daidzein | O-demethylation. oup.com |

Molecular Mechanisms of Action and Cellular Targets of Isoformononetin

Modulation of Signal Transduction Pathways by Isoformononetin and Related Isoflavonoids

This compound, a notable isoflavone (B191592), exerts its biological effects by modulating a variety of signal transduction pathways that are crucial for cell survival, proliferation, and differentiation. Its ability to interfere with these pathways makes it a subject of extensive research, particularly in the context of cancer therapy.

Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT) Signaling Axis

The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its constitutive activation is a hallmark of many cancers. frontiersin.org this compound has been shown to inhibit this pathway in various cancer cell lines. frontiersin.orgmdpi.com

In breast cancer cells, this compound effectively suppresses the phosphorylation of both PI3K and AKT. mdpi.comd-nb.info This inhibitory effect has also been observed in multiple myeloma, cervical cancer, prostate cancer, and osteosarcoma cells. frontiersin.org Specifically, in bladder cancer cells, this compound upregulates the expression of Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K/AKT pathway, leading to the inactivation of AKT phosphorylation. frontiersin.orgijpsonline.com

Furthermore, this compound can target upstream components of the pathway. Studies have shown it can downregulate the insulin-like growth factor 1 receptor (IGF-1R), which in turn inhibits the PI3K-AKT signaling cascade in breast cancer cells. frontiersin.org In hypoxic conditions, which often promote tumor growth, this compound can inhibit AKT phosphorylation by reducing the expression of hypoxia-inducible factor-α (HIF-1α) and inflammatory cytokines in multiple myeloma cells. frontiersin.org This body of evidence highlights this compound as a promising agent that targets multiple points within the PI3K/AKT signaling pathway. frontiersin.orgnih.gov

Table 1: Effects of this compound on the PI3K/AKT Signaling Pathway in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings | References |

| Breast Cancer | MDA-MB-231, 4T1 | Downregulation of phosphorylated PI3K and AKT. frontiersin.orgd-nb.info | frontiersin.orgd-nb.info |

| Multiple Myeloma | U266 | Downregulation of phosphorylated AKT. frontiersin.org | frontiersin.org |

| Cervical Cancer | HeLa | Downregulation of phosphorylated AKT. frontiersin.org | frontiersin.org |

| Prostate Cancer | PC-3 | Downregulation of phosphorylated AKT. frontiersin.orgkarger.com | frontiersin.orgkarger.com |

| Osteosarcoma | U2OS | Downregulation of phosphorylated AKT. frontiersin.orgkarger.com | frontiersin.orgkarger.com |

| Bladder Cancer | T24 | Upregulation of PTEN and inactivation of AKT phosphorylation. frontiersin.org | frontiersin.org |

| Ovarian Cancer | ES2, OV90 | Downregulation of AKT downstream molecules P70S6K and S6. frontiersin.org | frontiersin.org |

| Colon Carcinoma | SW1116, HCT116 | Inhibition of PI3K/AKT signaling. nih.gov | nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK1/2, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 kinase cascades, are essential in transducing extracellular signals to cellular responses like proliferation, differentiation, and apoptosis. frontiersin.orgfrontiersin.org this compound has been found to modulate these pathways, often with opposing effects on ERK and p38, which can contribute to its anticancer activities. frontiersin.orgresearchgate.net

ERK1/2 Pathway: The Ras-Raf-MAPK/ERK pathway is frequently dysregulated in various cancers, promoting cell proliferation and survival. frontiersin.org this compound has been reported to inhibit the phosphorylation of ERK1/2 in several cancer cell lines, including prostate, ovarian, colon, and osteosarcoma cells. frontiersin.org This inactivation of ERK1/2 is a key mechanism behind this compound's ability to suppress cancer cell growth. frontiersin.orgresearchgate.net

p38 Pathway: In contrast to the pro-proliferative role of ERK, the p38 pathway is often considered a tumor suppressor, as its activation can lead to apoptosis and cell differentiation. frontiersin.org this compound treatment has been shown to increase the phosphorylation of p38 in prostate, nasopharyngeal, and breast cancer cells. frontiersin.orgnih.gov In some cases, the activation of the p38 pathway by this compound is linked to the suppression of upstream signals like IGF-1R. frontiersin.org The pro-apoptotic effects of this compound in breast cancer cells have been shown to be dependent on the activation of the p38 MAPK pathway. frontiersin.orgnih.gov

Signal Transducer and Activator of Transcription (STAT) Pathways (e.g., STAT1, STAT3)

The Signal Transducer and Activator of Transcription (STAT) proteins are critical in relaying signals from cytokines and growth factors to the nucleus, where they regulate the expression of genes involved in cell survival, proliferation, and apoptosis. frontiersin.org Aberrant STAT signaling, particularly of STAT3 and STAT5, is frequently observed in cancer, promoting tumor progression. mdpi.com

This compound has demonstrated the ability to interfere with STAT signaling. frontiersin.orgresearchgate.net It has been shown to reduce the DNA binding ability of STAT3 and STAT5 in a dose- and time-dependent manner. frontiersin.org Furthermore, this compound can decrease the nuclear translocation of phosphorylated STAT3 and STAT5, thereby inhibiting the transcription of their target genes. frontiersin.org

In the context of specific signaling cascades, this compound can suppress fibroblast growth factor 2 (FGF2)-induced STAT3 activation, which is relevant for multiple myeloma, leukemia, lymphoma, and solid tumors with constitutive STAT3 activation. mdpi.com The compound has also been shown to inhibit the activation of JAK1 and JAK2, upstream kinases that phosphorylate STAT proteins, in U266 multiple myeloma cells. semanticscholar.org By blocking IL-6-induced STAT3 activity, this compound can inhibit cell viability and promote apoptosis. semanticscholar.org In colon carcinoma cells, this compound suppresses invasion and proliferation by inhibiting matrix metalloproteinases (MMP-2/-9) through the inactivation of the p-STAT3 pathway. semanticscholar.org

These findings collectively suggest that this compound is a promising agent for targeting cancers with dysregulated STAT signaling pathways. frontiersin.orgmdpi.comsemanticscholar.org

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of immune and inflammatory responses, cell proliferation, and apoptosis. spandidos-publications.comnih.gov this compound has been shown to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway. nih.govspandidos-publications.com

In various models, this compound has been observed to suppress the activation of NF-κB. For instance, it inhibits the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. researchgate.netacs.org This has been demonstrated in the context of osteoarthritis, where it suppresses the inflammatory response in cartilage cells. researchgate.net In a model of autoimmune hepatitis, this compound decreased the levels of phosphorylated NF-κB p65 and increased the levels of its inhibitor, IκBα. nih.gov

Furthermore, this compound has been shown to inhibit NF-κB activation in mast cell-mediated allergic inflammation and in a mouse model of asthma. nih.gov In human head and neck squamous cell carcinoma cells, this compound-induced apoptosis is mediated by the suppression of NF-κB phosphorylation. researchgate.netspandidos-publications.com It has also been found to inhibit NF-κB activation in multiple myeloma cells. mdpi.com

These studies indicate that this compound's ability to downregulate the NF-κB signaling pathway contributes to its therapeutic potential in a range of inflammatory diseases and cancers. nih.govresearchgate.net

Janus Kinase (JAK) and Toll-like Receptor (TLR) Pathways

This compound also modulates the Janus Kinase (JAK) and Toll-like Receptor (TLR) pathways, which are integral to immune responses and inflammation. frontiersin.orgresearchgate.net The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, and its dysregulation is linked to various diseases, including cancer. semanticscholar.org

This compound has been shown to inactivate the JAK/STAT pathway. frontiersin.orgresearchgate.net Specifically, in U266 multiple myeloma cells, it inhibits the activation of JAK1 and JAK2, which are upstream kinases of STAT proteins. semanticscholar.org This leads to the suppression of STAT3 and STAT5 activation. frontiersin.orgsemanticscholar.org In mouse myogenic progenitor cells, this compound has been observed to decrease the phosphorylation levels of JAK1-STAT1. nih.gov

While direct modulation of TLR pathways by this compound is less extensively documented in the provided context, the interplay between TLR and other pathways modulated by this compound is evident. The anti-inflammatory effects of this compound, which involve the inhibition of NF-κB and MAPK pathways, are relevant to TLR signaling, as TLRs are key upstream activators of these cascades in response to pathogens and cellular stress. researchgate.net The broad anti-inflammatory and immunomodulatory properties of this compound suggest a potential interaction with TLR signaling that warrants further investigation. frontiersin.orgresearchgate.net

Regulation of Cell Cycle Progression and Apoptosis Induction

This compound has been shown to exert significant anticancer effects by modulating cell cycle progression and inducing apoptosis in various cancer cell lines. frontiersin.orgnih.gov

Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation. karger.commdpi.commdpi.com In human prostate cancer cells, this compound induces G0/G1 phase arrest by downregulating the phosphorylation of Akt, which in turn decreases the expression of cyclin D1 and CDK4. karger.com Similarly, in colon carcinoma cells, it causes cell cycle arrest at the G0/G1 checkpoint by suppressing cyclin D1 expression. nih.gov In hepatocellular carcinoma cells, this compound triggers G2/M phase cell cycle arrest through the Chk1/Cdc25C/CDK1/CCNB1 signaling pathway. mdpi.comnih.gov This is associated with the induction of oxidative DNA damage. mdpi.comnih.gov Some derivatives of this compound have also been shown to induce G2/M phase arrest. nih.gov

Apoptosis Induction: this compound promotes apoptosis, or programmed cell death, through multiple mechanisms, primarily involving the intrinsic mitochondrial pathway. frontiersin.orgmdpi.com A key aspect of this is the modulation of the Bcl-2 family of proteins. frontiersin.orgnih.gov this compound treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 in various cancer cells, including colon, nasopharyngeal, prostate, and breast cancer cells. frontiersin.org This shift in balance promotes the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade, including caspase-3 and -9, and subsequent apoptosis. frontiersin.orgrsc.org

In human osteosarcoma cells, this compound-induced apoptosis is mediated by the inactivation of the ERK and Akt signaling pathways, which leads to the downregulation of Bcl-2 and upregulation of Bax. karger.com In estrogen receptor-positive breast cancer cells, the pro-apoptotic effect of this compound is linked to the activation of the Ras-p38MAPK pathway, resulting in an increased Bax/Bcl-2 ratio. nih.gov Furthermore, in HeLa cells, this compound can potentiate the apoptotic effects of the chemotherapy drug epirubicin (B1671505) by increasing the Bax-to-Bcl-2 ratio and activating both the intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways. drugbank.com

Table 2: Effects of this compound on Cell Cycle and Apoptosis

| Cancer Type | Cell Line(s) | Effect on Cell Cycle | Key Apoptotic Mechanisms | References |

| Prostate Cancer | PC-3, LNCaP | G0/G1 arrest. karger.comresearchgate.net | Increased Bax/Bcl-2 ratio, ERK1/2 inactivation. frontiersin.orgresearchgate.net | frontiersin.orgkarger.comresearchgate.net |

| Hepatocellular Carcinoma | HepG2 | G2/M arrest. mdpi.comnih.gov | Induction of oxidative DNA damage. mdpi.comnih.gov | mdpi.comnih.gov |

| Colon Carcinoma | SW1116, HCT116 | G0/G1 arrest. nih.gov | Downregulation of cyclin D1. nih.gov | nih.gov |

| Breast Cancer | MCF-7 | Not specified | Increased Bax/Bcl-2 ratio, Ras-p38MAPK activation. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Osteosarcoma | U2OS | Not specified | Inactivation of ERK and Akt, downregulation of Bcl-2, upregulation of Bax. karger.com | karger.com |

| Cervical Cancer | HeLa | Increased sub-G1 and G2/M phases. drugbank.com | Increased Bax/Bcl-2 ratio, activation of caspase-9, -8, and -3. drugbank.com | drugbank.com |

Mechanisms of Cell Cycle Arrest

This compound has been shown to interfere with the normal progression of the cell cycle, a fundamental process that governs cell proliferation. Its inhibitory actions are primarily observed at the G0/G1 and G2/M checkpoints.

At the G0/G1 checkpoint, this compound can induce cell cycle arrest, preventing cells from entering the DNA synthesis (S) phase. mdpi.com This is often achieved by modulating the expression of key regulatory proteins. For instance, in non-small cell lung cancer cells, this compound treatment has been observed to alter the levels of cyclin D1 and cyclin A, proteins crucial for G1 phase progression. mdpi.com Similarly, in colon cancer cells, it downregulates cyclin D1, leading to G0/G1 arrest. mdpi.com

Furthermore, this compound can also halt cell division at the G2/M checkpoint, which is the final checkpoint before a cell enters mitosis (M phase). mdpi.comwikipedia.org Studies in hepatocellular carcinoma have revealed that this compound can trigger G2/M phase arrest through the Chk1/Cdc25C/CDK1/CCNB1 signaling pathway. mdpi.comresearchgate.net This involves the activation of the checkpoint kinase Chk1 and suppression of the phosphatase Cdc25C, ultimately preventing the activation of the CDK1/Cyclin B1 complex required for mitotic entry. mdpi.comwikipedia.org This mechanism effectively stops cells with damaged DNA from dividing. wikipedia.org

Activation of Intrinsic Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. This compound can trigger the intrinsic apoptotic pathway, a process initiated from within the cell, often in response to cellular stress. nih.govmdpi.com This pathway heavily involves a cascade of proteins, including Caspase-3, p53, and p21. nih.govthermofisher.com

This compound treatment has been shown to increase the expression of cleaved Caspase-3, the active form of this executioner caspase, in various cancer cell lines. nih.gov The tumor suppressor protein p53, often termed the "guardian of the genome," plays a crucial role in this process. thermofisher.com In response to cellular stress that can be induced by this compound, p53 can be activated. nih.govthermofisher.com Activated p53 can then transcriptionally activate pro-apoptotic genes. mdpi.com One such target is the p21 protein, a cyclin-dependent kinase inhibitor that can contribute to both cell cycle arrest and apoptosis. nih.gov The interplay between p53 and p21 can lead to the activation of the caspase cascade, culminating in apoptosis. nih.gov

Regulation of Pro-apoptotic and Anti-apoptotic Protein Expression

The intrinsic apoptotic pathway is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, primarily from the Bcl-2 family. tandfonline.com this compound has been demonstrated to modulate the expression of these proteins, tipping the balance towards cell death. nih.govfrontiersin.org

Specifically, this compound has been found to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2 in a variety of cancer cells, including prostate and osteosarcoma cells. mdpi.comkarger.comcapes.gov.brnih.gov This alteration in the Bax/Bcl-2 ratio is a key event that leads to the permeabilization of the mitochondrial outer membrane, a point of no return in the intrinsic apoptotic pathway. tandfonline.com The dose-dependent nature of this effect has been observed in several studies, highlighting a direct correlation between this compound concentration and the induction of apoptosis. mdpi.comkarger.com

| Treatment Group | Bax Expression | Bcl-2 Expression | Bax/Bcl-2 Ratio |

| Control | Baseline | Baseline | Baseline |

| This compound | Increased mdpi.comkarger.com | Decreased mdpi.comkarger.com | Increased mdpi.comcapes.gov.br |

Table 1: Effect of this compound on Apoptotic Protein Expression

Anti-Angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. This compound exhibits anti-angiogenic properties by interfering with key signaling pathways and molecules involved in this process.

Inhibition of Growth Factor Signaling

Growth factors and their corresponding receptors are central to initiating and sustaining angiogenesis. This compound has been identified as an inhibitor of signaling pathways mediated by fibroblast growth factor 2 (FGF2) and vascular endothelial growth factor (VEGF). nih.govnih.govwilddata.cn

Research has shown that this compound can directly inhibit the activation of FGF receptor 2 (FGFR2). nih.govnih.gov By doing so, it suppresses the downstream signaling cascade, including the protein kinase B (Akt) pathway, which is crucial for endothelial cell proliferation, migration, and tube formation in response to FGF2. nih.govoncotarget.com While the primary focus has been on the FGF2/FGFR2 axis, some studies suggest that this compound may also impact the VEGF pathway, a critical driver of angiogenesis. nih.govhku.hk

| Growth Factor Pathway | Effect of this compound | Reference |

| FGF2/FGFR2 | Inhibition of FGFR2 activation and downstream Akt signaling | nih.govnih.gov |

| VEGF/VEGFR2 | Potential inhibition | nih.govhku.hk |

Table 2: this compound's Impact on Angiogenic Growth Factor Signaling

Modulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade the extracellular matrix, a crucial step for endothelial cell invasion and the formation of new blood vessels. mdpi.comnih.gov this compound has been shown to modulate the activity and expression of certain MMPs. nih.gov

Specifically, studies have reported that this compound can reduce the expression of MMP-2 and MMP-9, two key gelatinases involved in angiogenesis. nih.govfrontiersin.org By inhibiting these MMPs, this compound can hinder the breakdown of the basement membrane, thereby impeding the migratory and invasive capabilities of endothelial cells.

Interaction with Estrogen Receptors and Associated Signaling Pathways

As a phytoestrogen, this compound's structural similarity to estrogen allows it to bind to estrogen receptors (ERs), primarily ERα and ERβ. oncotarget.comresearchgate.net These receptors are ligand-activated transcription factors that regulate gene expression. aging-us.comwikidoc.org The interaction of this compound with ERs can trigger a range of estrogen-dependent cellular activities. aging-us.com

Studies have shown that this compound can directly bind to the ligand-binding domain of ERα, acting as an agonist. nih.govresearchgate.net This binding can initiate signaling cascades, such as the ERα-enhanced ROCK-II/MMP2/9 pathway, which has been implicated in promoting endothelial cell migration and angiogenesis. nih.govresearchgate.net In some cancer cells, low concentrations of this compound have been found to promote proliferation through an ERα-mediated pathway involving miR-375 and the downstream effectors PTEN and ERK1/2. oncotarget.com The interaction with ERs is a central mechanism for many of this compound's observed effects, from anti-inflammatory actions to its influence on cancer cell behavior. researchgate.netaging-us.com

Modulation of Specific Cellular Proteins and Transcription Factors (e.g., Nrf-2, XBP-1, SATB2)

Beyond epigenetic and hormonal pathways, this compound also modulates the activity of specific transcription factors and cellular proteins that are critical for cellular stress response and function.

Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a master regulator of the cellular antioxidant response. nih.govnih.gov this compound has been shown to activate the Nrf2/antioxidant response element (ARE) signaling pathway. nih.gov This activation can be mediated through the upregulation of Sirt1, which helps to improve the cellular response to oxidative stress. nih.gov Other signaling pathways, such as Akt/GSK-3β/Nrf2 and XBP1-Hrd1-Nrf2, have also been reported to be involved in Nrf2 modulation. researchgate.net

X-box binding protein 1 (XBP1): XBP1 is a key transcription factor in the unfolded protein response (UPR), an ER stress response pathway. nih.govmdpi.com Upon ER stress, XBP1 mRNA is spliced to produce an active transcription factor. mdpi.com Studies have indicated a link between XBP1 and the regulation of Nrf2, where XBP1 deficiency can lead to reduced Nrf2 levels. nih.gov

Special AT-rich sequence-binding protein 2 (SATB2): While direct modulation of SATB2 by this compound is less documented in the provided context, SATB2 is a crucial nuclear matrix-associated protein that regulates chromatin structure and gene expression, playing a significant role in development and disease.

Biological Activities and Pharmacological Implications of Isoformononetin: Mechanistic Insights

Anti-cancer Mechanisms

Isoformononetin exhibits a multi-faceted approach to combating cancer, targeting various stages of tumor development and progression. Its mechanisms include the inhibition of cancer cell growth and spread, induction of programmed cell death, and interference with the formation of new blood vessels that supply tumors. Furthermore, it shows promise in enhancing the efficacy of existing chemotherapy drugs.

Inhibition of Neoplastic Cell Proliferation and Metastasis

This compound has demonstrated a significant ability to inhibit the proliferation and metastasis of neoplastic cells across various cancer types. researchgate.net Research indicates that it can suppress the growth of human bladder and ovarian cancer cells. researchgate.net In human colon cancer, this compound not only hinders cell proliferation but also curtails tumor invasion by downregulating the expression of pro-angiogenic factors. researchgate.net The anti-metastatic effects of this compound are partly attributed to its ability to inhibit the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for angiogenesis and metastasis. researchgate.netmdpi.comspandidos-publications.com

Studies on human colorectal cancer cells have shown that this compound's inhibitory effects are linked to the downregulation of the STAT3 and PI3K/Akt signaling pathways. mdpi.com In colon cancer models, it has been observed to decrease the expression of MMP-2 and MMP-9 while increasing the expression of their tissue inhibitors. mdpi.com Furthermore, in vivo studies using mouse models of metastatic breast cancer have shown that this compound can successfully reduce the development of lung metastasis. mdpi.com

Table 1: Effects of this compound on Neoplastic Cell Proliferation and Metastasis

| Cancer Type | Cell Lines | Key Findings |

|---|---|---|

| Bladder Cancer | T24 | Inhibition of proliferation and invasiveness. researchgate.net |

| Ovarian Cancer | - | Suppression of proliferation and metastasis. researchgate.net |

| Colon Cancer | HCT-116, LoVo | Inhibition of proliferation and invasion; downregulation of MMPs. researchgate.netmdpi.comspandidos-publications.com |

| Breast Cancer | MDA-MB-231-luc, 4T1 | Diminished lung metastasis in mouse xenografts. mdpi.com |

| Prostate Cancer | - | Downregulation of Akt/Cyclin D1/CDK4. nih.gov |

Induction of Apoptosis in Various Cancer Cell Lines

A key aspect of this compound's anti-cancer activity is its ability to induce apoptosis, or programmed cell death, in a wide range of cancer cell lines. nih.gov This process is often mediated through the modulation of key signaling pathways and apoptosis-related proteins. researchgate.net

In human multiple myeloma and nasopharyngeal carcinoma cells, this compound activates caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent DNA repair failure. frontiersin.org It also induces apoptosis in human osteosarcoma and non-small cell lung cancer cells by increasing caspase-3 levels in a dose-dependent manner. frontiersin.org Studies on ovarian cancer cells have similarly shown a dose-dependent increase in cleaved caspase-3 and -9 expression following treatment with this compound. frontiersin.org

Furthermore, in human colorectal cancer cells, this compound has been found to lower the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax. mdpi.com In osteosarcoma cells, it has been shown to inhibit Bcl-2 expression while inducing the expression of cleaved caspase-3, p21, and p53. aging-us.com Research on FaDu human head and neck squamous cell carcinoma cells revealed that this compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) pathways. researchgate.net

Table 2: Induction of Apoptosis by this compound in Various Cancer Cell Lines

| Cancer Cell Line | Key Mechanisms |

|---|---|

| Multiple Myeloma, Nasopharyngeal Carcinoma | Activation of caspase-3, PARP cleavage. frontiersin.org |

| Osteosarcoma, Non-small Cell Lung Cancer | Dose-dependent increase in caspase-3 levels. frontiersin.org |

| Ovarian Cancer | Dose-dependent increase in cleaved caspase-3 and -9. frontiersin.org |

| Colorectal Cancer | Downregulation of Bcl-2, upregulation of Bax. mdpi.com |

| Head and Neck Squamous Cell Carcinoma (FaDu) | Activation of both extrinsic and intrinsic apoptotic pathways. researchgate.net |

Anti-angiogenic Effects in Tumor Progression Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.comspandidos-publications.com this compound has been shown to exert potent anti-angiogenic effects, thereby cutting off the nutrient supply to tumors. nih.govmdpi.com

In human colon cancer cells, this compound downregulates the expression of key pro-angiogenic factors, including vascular endothelial growth factor (VEGF) and MMPs. spandidos-publications.comspandidos-publications.com In vivo studies using nude mouse xenografts of colon cancer demonstrated that this compound treatment reduced tumor size, the number of proliferating cells, and serum VEGF levels. mdpi.comspandidos-publications.com It has also been identified as a novel inhibitor of fibroblast growth factor 2 (FGF2), a key player in angiogenesis. nih.gov this compound was found to suppress FGF2-induced microvessel sprouting in rat aortic rings and inhibit angiogenesis in vivo. nih.gov The underlying mechanism involves the suppression of FGF2-triggered activation of FGFR2 and the protein kinase B (Akt) signaling pathway. nih.gov

Table 3: Anti-angiogenic Effects of this compound

| Model | Key Findings |

|---|---|

| Human Colon Cancer Cells (in vitro) | Downregulation of VEGF and MMPs. spandidos-publications.comspandidos-publications.com |

| Colon Cancer Xenografts (in vivo) | Reduced tumor size, cell proliferation, and serum VEGF levels. mdpi.comspandidos-publications.com |

| Rat Aortic Rings (ex vivo) | Suppression of FGF2-induced microvessel sprouting. nih.gov |

| Breast Cancer Xenografts (in vivo) | Inhibition of tumor angiogenesis. nih.gov |

Synergistic Potential with Chemotherapeutic Agents

This compound has demonstrated the ability to work synergistically with several conventional chemotherapeutic drugs, enhancing their anti-cancer effects and potentially overcoming multidrug resistance. frontiersin.orgmdpi.com This combinatorial approach could allow for lower doses of chemotherapy drugs, thereby reducing their adverse side effects. mdpi.com

Studies have shown that this compound enhances the anti-proliferative and apoptotic effects of various chemotherapeutic agents. For instance, it potentiates bortezomib-induced apoptosis in multiple myeloma. frontiersin.org In combination with temozolomide, it enhances apoptosis and inhibits the migration of glioma cells. mdpi.comfrontiersin.org Co-treatment with doxorubicin (B1662922) has been shown to sensitize glioma cells by preventing epithelial-mesenchymal transition (EMT) and inhibiting histone deacetylase 5 (HDAC5). mdpi.com

Furthermore, this compound exhibits significant synergistic effects with vincristine (B1662923) and doxorubicin in multidrug-resistant (MDR) cancer cells. mdpi.comnih.gov In vivo, it synergistically suppressed tumor growth with paclitaxel (B517696). mdpi.comnih.gov The combination of this compound and the VEGFR2 inhibitor sunitinib (B231) has been shown to be more effective in inhibiting tumor growth in a mouse xenograft breast cancer model than either agent alone. nih.govfrontiersin.org A synergistic effect has also been observed with metformin (B114582) in MCF-7 breast cancer cells, attributed to the downregulation of the ERK1/2 signaling pathway. frontiersin.org

Table 4: Synergistic Effects of this compound with Chemotherapeutic Agents

| Chemotherapeutic Agent | Cancer Type | Key Synergistic Effects |

|---|---|---|

| Bortezomib | Multiple Myeloma | Potentiation of apoptosis. frontiersin.org |

| Temozolomide | Glioma | Enhanced apoptosis and inhibition of migration. mdpi.comfrontiersin.org |

| Doxorubicin | Glioma | Sensitization of cancer cells, prevention of EMT. mdpi.com |

| Vincristine, Doxorubicin | Multidrug-Resistant Cancers | Synergistic reduction in cell viability. mdpi.comnih.gov |

| Paclitaxel | - (in vivo) | Synergistic suppression of tumor growth. mdpi.comnih.gov |

| Sunitinib | Breast Cancer | Enhanced tumor growth inhibition. nih.govfrontiersin.org |

| Metformin | Breast Cancer | Enhanced anti-proliferative effect. frontiersin.org |

Anti-inflammatory Mechanisms

Suppression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)

Research has shown that this compound can effectively suppress the production of key pro-inflammatory cytokines, which are signaling molecules that promote inflammation. In mast cell-mediated allergic inflammation models, this compound was found to suppress the secretion of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov This effect was associated with a reduction in intracellular calcium, suppression of NF-κB activation, and inhibition of caspase-1 activity. nih.gov In the context of cancer, reducing the levels of these pro-inflammatory cytokines can help to mitigate the inflammatory microenvironment that supports tumor growth and survival. mdpi.com For instance, in nude mice with solid tumors, this compound treatment led to a reduction in neoplastic NF-κB and TNF-α production. mdpi.com

Table 5: Suppression of Pro-inflammatory Cytokines by this compound

| Cytokine | Model System | Key Findings |

|---|---|---|

| TNF-α | Mast cells, Nude mice with tumors | Suppression of secretion, reduction in neoplastic production. mdpi.comnih.gov |

| IL-6 | Mast cells | Suppression of secretion. nih.gov |

| IL-1β | Mast cells | Suppression of secretion. nih.gov |

Inhibition of Inflammasome Activation (e.g., NLRP3/ASC/IL-1β axis)

This compound has demonstrated notable inhibitory effects on the activation of the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response and the subsequent release of pro-inflammatory cytokines. mdpi.comtargetmol.comresearchgate.netresearcher.life Research indicates that this compound can protect against neuroinflammation by targeting the NLRP3/ASC/IL-1β signaling axis. mdpi.comtargetmol.comresearchgate.netresearcher.liferesearchgate.net

In a rat model of neuroinflammation induced by streptozotocin, administration of this compound significantly curtailed the augmented protein expression of NLRP3, ASC, and IL-1β in the cortex and hippocampus. researchgate.net This suggests that this compound interferes with the assembly and activation of the inflammasome complex. The mechanism appears to be linked to a reduction in the generation of reactive oxygen species (ROS), which is a known trigger for NLRP3 activation. researchgate.net By mitigating ROS production, this compound effectively dampens the activation of the NLRP3/ASC/IL-1β axis, thereby exerting a neuroprotective effect. researchgate.net

Further studies have corroborated these findings, showing that this compound can suppress NLRP3 inflammasome activation in various models of inflammation. researchgate.netnih.govcolab.ws For instance, in models of polycystic ovary syndrome (PCOS), formononetin (B1673546) (an alternative name for this compound) was found to alleviate inflammation, apoptosis, and oxidative stress by inhibiting the NLRP3 inflammasome. researchgate.netnih.govcolab.ws The protective effects of formononetin were reversed by an NLRP3 activator, confirming the direct involvement of this pathway. researchgate.netnih.gov It has been proposed that formononetin may block the initial priming step of inflammasome activation, which involves the TLR4/MyD88/NF-κB pathway. mdpi.com

Modulation of COX-2 and iNOS Pathways

This compound has been shown to modulate the pathways of two key pro-inflammatory enzymes: cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). hud.ac.ukfrontiersin.orgmdpi.comnih.gov These enzymes are crucial mediators of the inflammatory response, with COX-2 being responsible for the production of prostaglandins (B1171923) and iNOS for the generation of nitric oxide. nih.govmdpi.com

In lipopolysaccharide (LPS)-activated BV2 microglia cells, a model for neuroinflammation, formononetin significantly reduced the protein levels of both COX-2 and iNOS. hud.ac.uk This inhibition of enzyme expression leads to a decrease in the production of their respective products, prostaglandin (B15479496) E2 (PGE2) and nitrite. hud.ac.uk Similarly, in a rat model of methotrexate-induced acute kidney injury, this compound administration suppressed the upregulation of renal iNOS and COX-2. mdpi.com This effect was also observed in a mouse model of atherosclerosis, where formononetin intervention inhibited the expression of iNOS and COX-2 mRNA. frontiersin.orgnih.gov

Antioxidant Mechanisms

Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf-2/HO-1 Pathway)

A significant aspect of this compound's biological activity is its ability to bolster the body's own antioxidant defense systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. mdpi.comexplorationpub.comfrontiersin.orgresearchgate.netnih.govdovepress.com Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govdovepress.com

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. explorationpub.comnih.gov However, in the presence of oxidative stress or certain bioactive compounds like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. explorationpub.comnih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription. frontiersin.orgnih.gov These genes encode for various antioxidant enzymes, including HO-1, superoxide (B77818) dismutase (SOD), and catalase (CAT). explorationpub.comnih.govdovepress.com

Studies have shown that this compound treatment can significantly increase the expression of Nrf2 and HO-1. mdpi.com In a rat model of methotrexate-induced kidney injury, this compound administration upregulated renal Nrf2 and HO-1, which was associated with enhanced antioxidant capacity. mdpi.com Similarly, in a model of diabetic renal fibrosis, formononetin was found to activate the Nrf2/ARE signaling pathway, leading to increased expression of HO-1 and SOD-1. nih.gov This activation of the Nrf2/HO-1 pathway is a key mechanism by which this compound exerts its antioxidant and protective effects. mdpi.comresearchgate.net

Reduction of Reactive Oxygen Species (ROS)

This compound has been consistently shown to reduce the levels of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cells and tissues when produced in excess. researchgate.netmdpi.comnih.govmdpi.comfrontiersin.org This reduction in ROS is a central component of its antioxidant and neuroprotective properties. researchgate.netmdpi.comnih.gov

In neuronal cell models, this compound has been demonstrated to decrease the intracellular ROS levels induced by stressors like hydrogen peroxide (H₂O₂). nih.gov This effect is closely linked to its ability to enhance the expression of antioxidant genes through the PI3K/Akt-Nrf2 signaling pathway. nih.gov By boosting the cellular antioxidant capacity, this compound effectively neutralizes the excessive ROS. nih.gov

Furthermore, in a rat model of neuroinflammation, this compound treatment led to a significant decrease in ROS production. researchgate.net This reduction in ROS was credited with preventing the activation of the NLRP3 inflammasome, highlighting the interplay between its antioxidant and anti-inflammatory activities. researchgate.net The ability of this compound to mitigate ROS accumulation has also been observed in models of cisplatin-induced nephrotoxicity, where it protected kidney cells from oxidative damage and apoptosis. mdpi.com

Neuroprotective Mechanisms

Attenuation of Neuroinflammation and Oxidative Stress in Neuronal Models

This compound exhibits significant neuroprotective effects by concurrently attenuating both neuroinflammation and oxidative stress in various neuronal models. researchgate.netexplorationpub.commdpi.comnanobioletters.com Its multifaceted mechanism of action makes it a promising candidate for addressing the complex pathology of neurodegenerative diseases. explorationpub.comnanobioletters.com

The neuroprotective actions of this compound are largely attributed to its ability to suppress pro-inflammatory pathways and enhance antioxidant defenses. explorationpub.comnanobioletters.com In models of neuroinflammation, this compound has been shown to inhibit the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6 in microglia. hud.ac.uk It achieves this by downregulating key inflammatory enzymes like iNOS and COX-2 and by inhibiting the NF-κB signaling pathway. hud.ac.uknanobioletters.com

Simultaneously, this compound combats oxidative stress, a major contributor to neuronal damage. explorationpub.comnanobioletters.com It effectively reduces the levels of reactive oxygen species (ROS) in neuronal cells. mdpi.comnih.gov This is accomplished through the activation of the Nrf2 antioxidant response pathway, which leads to the increased expression of protective enzymes like heme oxygenase-1 (HO-1). explorationpub.commdpi.comnih.gov By activating these endogenous defense systems, this compound helps to restore redox homeostasis in the brain. frontiersin.org

Furthermore, studies have demonstrated that this compound can protect against neuroinflammation by inhibiting the activation of the NLRP3 inflammasome, a key player in the inflammatory cascade within the central nervous system. mdpi.comresearcher.liferesearchgate.net This inhibition is linked to its capacity to reduce oxidative stress, which is a known trigger for inflammasome activation. researchgate.net In essence, this compound's neuroprotection stems from its dual action of calming inflammatory responses and neutralizing oxidative damage in the neuronal environment. explorationpub.comnanobioletters.com

Research Findings on the Biological Activities of this compound

Modulation of Amyloid-beta Pathology and Tau-related Mechanisms

This compound has demonstrated potential in modulating key pathological features of Alzheimer's disease (AD), namely amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. explorationpub.comwikipedia.org Research indicates that this compound can improve learning and memory by suppressing the production of Aβ from the amyloid precursor protein (APP). nih.gov It achieves this, in part, by promoting the cerebral clearance of Aβ through the low-density lipoprotein receptor-related protein 1 (LRP1) pathway. nih.gov

Furthermore, this compound has been shown to inhibit the interaction between Aβ and the receptor for advanced glycation end products (RAGE). explorationpub.comresearchgate.net This interaction is a critical step in the inflammatory cascade associated with AD. explorationpub.comresearchgate.net By blocking this interaction, this compound can inactivate downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and Janus kinase (JNK) pathways. explorationpub.comresearchgate.net This, in turn, reduces the nuclear translocation of nuclear factor kappa B (NF-κB) and subsequently lowers the levels of pro-inflammatory cytokines, which are known to contribute to the neurodegenerative process in AD. explorationpub.comresearchgate.net

The accumulation of Aβ peptides, particularly the Aβ1-42 isoform, is a primary event in the formation of amyloid plaques. nih.gov These plaques, along with hyperphosphorylated tau tangles, are hallmarks of AD. explorationpub.com this compound's ability to interfere with Aβ production and promote its clearance suggests a direct impact on mitigating this core pathology. nih.gov While direct modulation of tau pathology by this compound is an area of ongoing investigation, its influence on the broader neuroinflammatory environment can indirectly affect tau-related mechanisms. The spread of tau pathology is closely linked to cognitive decline, and the loss of synaptic connections is a critical aspect of this progression. pharmacytimes.com

Preservation of Neuronal Function and Survival

This compound exerts neuroprotective effects through various mechanisms that contribute to the preservation of neuronal function and survival. It has been shown to enhance synaptic plasticity, which is crucial for learning and memory. frontiersin.org Studies have indicated that this compound significantly increases the expression of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), both of which are vital for neuronal development, differentiation, growth, and regeneration. frontiersin.org

The compound also demonstrates anti-apoptotic and antioxidant properties. nanobioletters.com In models of cerebral ischemia-reperfusion injury, this compound has been found to reduce infarct volume and brain water content, improve neurological deficits, and downregulate the Bax/Bcl-2 ratio, a key indicator of apoptosis. frontiersin.org This neuroprotective effect is associated with the activation of the PI3K/Akt signaling pathway. frontiersin.orgnanobioletters.com

Furthermore, this compound has been shown to mitigate neuronal injury by upregulating the expression of Interleukin-10 (IL-10), a cytokine with neuroprotective properties. imrpress.com This upregulation is part of the c-Fos/IL-10/STAT3 signaling pathway, which this compound modulates to protect against ischemic brain injury. imrpress.com In vitro studies using SH-SY5Y cells subjected to oxygen-glucose deprivation/reperfusion have confirmed that this compound can effectively suppress neuronal injury and related inflammatory markers. imrpress.com

In the context of Parkinson's disease models, this compound has demonstrated the ability to improve dyskinesia and protect dopaminergic neurons by activating the Nrf2 signaling pathway, which plays a crucial role in the antioxidant response. nih.gov It also helps in reducing the accumulation of reactive oxygen species (ROS) and enhancing mitochondrial membrane potential and cell viability. nih.gov

| Neuroprotective Mechanism | Key Findings | Relevant Signaling Pathways |

| Enhanced Synaptic Plasticity | Increased expression of NGF and BDNF. frontiersin.org | - |

| Anti-Apoptotic Effects | Downregulation of Bax/Bcl-2 ratio. frontiersin.org | PI3K/Akt frontiersin.orgnanobioletters.com |

| Anti-Inflammatory Action | Upregulation of IL-10. imrpress.com | c-Fos/IL-10/STAT3 imrpress.com |

| Antioxidant Response | Activation of Nrf2. nih.gov | Nrf2 nih.gov |

| Mitochondrial Protection | Enhanced mitochondrial membrane potential. nih.gov | - |

Osteogenic and Bone-Regenerating Mechanisms

Promotion of Bone Healing and Regeneration

This compound has been shown to enhance bone healing and regeneration in various experimental models. nih.govresearchgate.net In a mouse model of a cortical bone defect, treatment with this compound promoted bone healing at both 10 and 21 days post-injury. nih.govresearchgate.netcambridge.org The healing effect was significantly better than in ovariectomized control mice and, in many aspects, comparable to treatment with parathyroid hormone (PTH), a known bone-building agent. nih.govresearchgate.netcambridge.org Micro-computed tomography (μCT) analysis confirmed the promotion of bone healing, and calcein-labeling studies further demonstrated a significant enhancement of bone regeneration. nih.govresearchgate.netcambridge.org These findings suggest that this compound has the potential to be a valuable agent in the process of fracture repair. nih.govresearchgate.net

Enhancement of Osteogenic Marker Expression (e.g., Runx2, Osteocalcin)

A key aspect of this compound's osteogenic activity is its ability to enhance the expression of crucial bone formation markers. nih.govresearchgate.net Runt-related transcription factor 2 (Runx2) is a master regulator of osteoblast differentiation and is essential for both intramembranous and endochondral ossification. biomedpharmajournal.orguin-malang.ac.idaffbiotech.com this compound treatment has been shown to lead to a predominant localization of Runx2 at the site of bone injury. nih.govresearchgate.net

In addition to Runx2, this compound also upregulates the expression of other important osteogenic markers, including osteocalcin (B1147995) (OCN), which is a late marker of osteoblast differentiation and is involved in bone mineralization. nih.govresearchgate.netbiomedpharmajournal.org Studies have also shown that this compound can increase the expression of bone morphogenetic protein 2 (BMP2), another critical factor in bone formation. researchgate.net The upregulation of these markers, such as alkaline phosphatase (ALP), Runx2, and osteocalcin, has been observed in various cell culture models, including C2C12 progenitor cells. nih.gov This enhancement of osteogenic marker expression provides a molecular basis for the observed bone-healing and regenerating effects of this compound. nih.govresearchgate.net

| Osteogenic Marker | Function | Effect of this compound |

| Runx2 | Master transcription factor for osteoblast differentiation. biomedpharmajournal.orguin-malang.ac.idaffbiotech.com | Increased localization at injury site. nih.govresearchgate.net |

| Osteocalcin (OCN) | Late marker of osteoblast differentiation, involved in mineralization. biomedpharmajournal.org | Increased localization at injury site. nih.govresearchgate.net |

| Alkaline Phosphatase (ALP) | Early marker of osteogenic differentiation. nih.gov | Upregulated expression. nih.gov |

| Bone Morphogenetic Protein 2 (BMP2) | Induces bone formation. researchgate.net | Upregulated expression. researchgate.net |

Anti-Parasitic Mechanisms

This compound has demonstrated notable anti-parasitic activity against a range of protozoan parasites. The mechanisms underlying these effects are multifaceted and appear to involve the disruption of essential cellular processes in the parasites.

In studies against Toxoplasma gondii, this compound has been shown to significantly reduce the viability of tachyzoites, the rapidly multiplying stage of the parasite. herbmedpharmacol.comherbmedpharmacol.com A key mechanism identified is the stimulation of nitric oxide (NO) production in macrophage host cells. herbmedpharmacol.comherbmedpharmacol.com Increased NO levels are a crucial part of the host's immune response to intracellular pathogens like T. gondii. herbmedpharmacol.com

Against Giardia lamblia, this compound has been found to be a potent inhibitor of parasite attachment and flagellar motility. nih.gov This action occurs rapidly, within minutes of exposure, and leads to the detachment of trophozoites from surfaces. nih.gov This effect appears to be specific to Giardia, as it did not affect the attachment and motility of other mucosal protozoa like Entamoeba histolytica and Trichomonas vaginalis. nih.gov

In the case of Echinococcus granulosus, the causative agent of hydatid disease, this compound has been shown to effectively destroy protoscoleces. brieflands.com The proposed mechanisms include the induction of apoptosis, as evidenced by increased caspase-3 activity, and an increase in the permeability of the parasite's plasma membrane. brieflands.com

Furthermore, research on Leishmania tropica has also indicated the anti-parasitic potential of this compound. researchgate.net While the precise mechanisms are still under investigation, it is believed that, similar to other flavonoids, this compound may disrupt the cytoplasmic membrane, inhibit nucleic acid synthesis, interfere with energy metabolism, and alter membrane permeability. researchgate.net

| Parasite | Observed Effect | Proposed Mechanism of Action |

| Toxoplasma gondii | Reduced viability of tachyzoites. herbmedpharmacol.comherbmedpharmacol.com | Increased nitric oxide (NO) production in macrophages. herbmedpharmacol.comherbmedpharmacol.com |

| Giardia lamblia | Inhibition of attachment and motility. nih.gov | Disruption of Giardia-specific attachment and motility pathways. nih.gov |

| Echinococcus granulosus | Destruction of protoscoleces. brieflands.com | Induction of apoptosis (increased caspase-3 activity) and increased plasma membrane permeability. brieflands.com |

| Leishmania tropica | Leishmanicidal effects. researchgate.net | Disruption of cytoplasmic membrane, inhibition of nucleic acid synthesis, interference with energy metabolism. researchgate.net |

Against Protozoan Parasites (e.g., Toxoplasma gondii)

This compound has demonstrated notable in vitro efficacy against Toxoplasma gondii, the protozoan parasite responsible for toxoplasmosis. herbmedpharmacol.com Research has shown that this compound can significantly reduce the viability of T. gondii tachyzoites, the rapidly multiplying stage of the parasite. herbmedpharmacol.com One study reported a 50% inhibitory concentration (IC50) of 9.85 μg/mL for this compound against tachyzoites. herbmedpharmacol.comresearchgate.net

The antiparasitic mechanism of this compound against T. gondii appears to involve the stimulation of nitric oxide (NO) production in host macrophage cells. herbmedpharmacol.com Nitric oxide is a key molecule in the immune response to intracellular pathogens. By increasing NO production, this compound helps to control and eliminate the parasite. herbmedpharmacol.com Furthermore, this compound has been observed to decrease the rate of infection in macrophages and reduce the average number of parasites within these host cells. herbmedpharmacol.com These findings highlight the potential of this compound as an anti-Toxoplasma agent, although further research is needed to understand its precise mechanisms of action and to evaluate its efficacy in vivo. herbmedpharmacol.com

Table 1: In Vitro Activity of this compound against Toxoplasma gondii

| Parameter | Result | Reference |

| IC50 against tachyzoites | 9.85 μg/mL | herbmedpharmacol.comresearchgate.net |

| Effect on macrophage infection | Decreased rate of infection and intracellular parasites | herbmedpharmacol.com |

| Proposed Mechanism | Triggers nitric oxide (NO) production | herbmedpharmacol.com |

Against Helminth Parasites (e.g., Echinococcus granulosus Protoscoleces)

This compound has shown significant protoscolicidal activity against Echinococcus granulosus, the helminth parasite that causes cystic echinococcosis (hydatid disease). brieflands.comresearchgate.net In vitro studies have demonstrated that this compound can effectively kill the protoscoleces, which are the infective larval stage of the parasite found in hydatid cysts. brieflands.comresearchgate.net

The scolicidal effect is dose- and time-dependent. For instance, a concentration of 300 μg/mL of this compound resulted in the complete elimination of protoscoleces after 30 minutes of exposure, while a lower concentration of 150 μg/mL achieved 100% mortality after 60 minutes. brieflands.com The mechanisms underlying this activity are believed to involve the induction of apoptosis and an increase in the permeability of the parasite's plasma membrane. brieflands.comresearchgate.net this compound has been shown to significantly increase the activity of caspase-3, a key enzyme in the apoptotic pathway, in a dose-dependent manner. brieflands.com Additionally, it disrupts the integrity of the plasma membrane, leading to the outflow of essential cellular components and ultimately, cell death. researchgate.netresearchgate.net

Table 2: Protoscolicidal Activity of this compound against Echinococcus granulosus

| Concentration | Exposure Time | Viability of Protoscoleces | Reference |

| 300 μg/mL | 30 minutes | 0% | brieflands.com |

| 150 μg/mL | 60 minutes | 0% | brieflands.com |

| 75 μg/mL | 60 minutes | 32.7% | brieflands.com |

Anti-fibrotic Mechanisms (e.g., Liver Fibrosis Mitigation via HSC Senescence and EZH2/YAP Axis Inhibition)

This compound has been investigated for its potential to mitigate liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins. acs.orgfigshare.com The primary mechanism appears to be the induction of senescence in hepatic stellate cells (HSCs), which are the main cell type responsible for producing collagen and other fibrotic components upon activation. acs.orgnih.gov By promoting HSC senescence, this compound effectively halts their proliferation and fibrogenic activity. acs.orgacs.org

This anti-fibrotic effect is mediated through the inhibition of the EZH2/YAP signaling axis. acs.orgnih.gov EZH2 (Enhancer of zeste homolog 2) is a histone methyltransferase that plays a crucial role in cell proliferation and has been implicated in the activation of HSCs. acs.org YAP (Yes-associated protein) is a transcriptional co-activator that promotes cell growth and inhibits apoptosis. acs.org this compound suppresses the expression of both EZH2 and its substrate H3K27me3, which in turn downregulates YAP and its target genes, such as CTGF (connective tissue growth factor). acs.org This inhibition of the EZH2/YAP axis triggers HSC senescence and ultimately ameliorates liver fibrosis. acs.orgnih.gov In vivo studies using models of liver fibrosis induced by bile duct ligation (BDL) or carbon tetrachloride (CCl4) have confirmed that administration of this compound protects against fibrotic development. acs.orgfigshare.com

Table 3: Key Molecular Targets of this compound in Liver Fibrosis

| Target Molecule | Effect of this compound | Consequence | Reference |

| EZH2 | Inhibition | Downregulation of YAP | acs.orgnih.gov |

| H3K27me3 | Suppression | Downregulation of YAP | acs.org |

| YAP | Inhibition | Induction of HSC senescence | acs.orgnih.gov |

| CTGF | Diminished expression | Reduced fibrogenesis | acs.org |

Immunomodulatory Mechanisms (e.g., IgE Production Regulation, Mast Cell/Basophil Activation)

This compound exhibits significant immunomodulatory properties, particularly in the context of allergic responses mediated by immunoglobulin E (IgE). frontiersin.orgnih.gov It has been shown to inhibit the production of IgE in a dose-dependent manner from human plasma B cells (U266 cell line) and peripheral blood mononuclear cells (PBMCs) from individuals with food allergies. frontiersin.orgresearchgate.netnih.gov This inhibitory effect is achieved without causing cytotoxicity. frontiersin.orgresearchgate.net The IC50 value for IgE inhibition in U266 cells has been reported to be 3.43 μg/ml. researchgate.net

The mechanism behind this IgE regulation involves the downregulation of the endoplasmic reticulum (ER) stress transcription factor XBP-1 and the IgE-heavy chain gene expression. researchgate.netnih.gov Furthermore, this compound influences key signaling pathways, including the JAK/STAT and PI3-Akt pathways, which are crucial for B cell proliferation and differentiation into IgE-producing plasma cells. frontiersin.orgscite.ai

In addition to regulating IgE production, this compound also modulates the activity of mast cells and basophils, which are key effector cells in allergic reactions. frontiersin.orgnih.gov It has been demonstrated to decrease the release of β-hexosaminidase, a marker of degranulation, from both rat basophilic leukemia (RBL-2H3) cells and human basophil (KU812) cells. frontiersin.orgresearchgate.netnih.gov This indicates that this compound can prevent the activation of these cells, thereby inhibiting the release of histamine (B1213489) and other inflammatory mediators that cause allergic symptoms. frontiersin.org Computational modeling has identified numerous potential targets of this compound in pathways related to food allergies, IgE-mediated diseases, and mast cell disorders. frontiersin.orgresearchgate.net

Table 4: Immunomodulatory Effects of this compound

| Biological Process | Cell Type(s) | Key Findings | Reference |

| IgE Production | Human myeloma cells (U266), PBMCs | Dose-dependent inhibition of IgE production. frontiersin.orgresearchgate.netnih.gov | frontiersin.orgresearchgate.netnih.gov |

| Mast Cell/Basophil Activation | RBL-2H3, KU812 cells | Decreased β-hexosaminidase release, indicating inhibition of degranulation. frontiersin.orgresearchgate.netnih.gov | frontiersin.orgresearchgate.netnih.gov |

| Gene Expression Regulation | U266, KU812 cells | Downregulation of XBP-1, IgE heavy chain, and various genes in the JAK/STAT/PI3-Akt pathways. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

Structure Activity Relationship Sar Studies of Isoformononetin

Comparative Structural Analysis with Formononetin (B1673546) and Other Isoflavonoids

Isoflavonoids are a class of naturally occurring organic compounds characterized by a 3-phenylchroman-4-one backbone (C6-C3-C6). frontiersin.org This core structure consists of two benzene (B151609) rings (A and B) linked by a heterocyclic pyran ring (C). frontiersin.org The diversity within the isoflavonoid (B1168493) family arises from the varied substitution patterns on this fundamental skeleton. nih.gov

Isoformononetin (7-methoxy-4'-hydroxyisoflavone) is an isomer of formononetin (7-hydroxy-4'-methoxyisoflavone). wikipedia.org The key structural difference between them lies in the placement of a hydroxyl (-OH) group and a methoxy (B1213986) (-OCH3) group on the A and B rings. researchgate.netresearchgate.net In this compound, the methoxy group is at the C7 position of the A-ring, and the hydroxyl group is at the C4' position of the B-ring. Conversely, formononetin has a hydroxyl group at C7 and a methoxy group at C4'. wikipedia.org

This isomeric difference is significant when compared to their parent compound, daidzein (B1669772) (7,4'-dihydroxyisoflavone), which possesses hydroxyl groups at both the C7 and C4' positions. researchgate.netresearchgate.net Therefore, this compound and formononetin are both O-methylated derivatives of daidzein. wikipedia.org Other related isoflavonoids include genistein (B1671435), which has an additional hydroxyl group at the C5 position, and biochanin A, which is the 4'-O-methylated form of genistein. researchgate.netfrontiersin.org The specific location of these functional groups is a primary determinant of the molecule's physicochemical properties and subsequent biological interactions. mdpi.com

Table 1: Structural Comparison of this compound and Related Isoflavonoids

| Compound Name | C7 Position | C4' Position | C5 Position |

|---|---|---|---|

| This compound | Methoxy (-OCH3) | Hydroxyl (-OH) | Hydrogen (-H) |

| Formononetin | Hydroxyl (-OH) | Methoxy (-OCH3) | Hydrogen (-H) |

| Daidzein | Hydroxyl (-OH) | Hydroxyl (-OH) | Hydrogen (-H) |

| Genistein | Hydroxyl (-OH) | Hydroxyl (-OH) | Hydroxyl (-OH) |

| Biochanin A | Hydroxyl (-OH) | Methoxy (-OCH3) | Hydroxyl (-OH) |

Influence of Specific Functional Groups on Biological Activities and Chemical Reactivity

The functional groups on the isoflavonoid skeleton, particularly hydroxyl and methoxy groups, are pivotal in defining their biological and chemical characteristics. reachemchemicals.comsolubilityofthings.com The number and position of these groups influence properties such as antioxidant capacity, receptor binding affinity, and metabolic stability. mdpi.comsolubilityofthings.com

The antioxidant activity of isoflavonoids is heavily dependent on their hydroxyphenolic groups. mdpi.com The presence and position of hydroxyl groups on the aromatic rings are critical for radical scavenging. researchgate.net For instance, studies on various isoflavonoids have shown that the antioxidant potency is influenced by the number and location of -OH groups attached to the A and B rings. mdpi.com The methoxylation of a hydroxyl group, as seen in the transition from daidzein to this compound or formononetin, can alter this activity. While methylation might decrease the hydrogen-donating ability, it can increase the molecule's lipophilicity, which may enhance its ability to cross cell membranes.

Structure-activity relationship studies on formononetin-dithiocarbamate hybrids revealed that modifications at the 7-position hydroxyl group significantly impacted antiproliferative activity. escholarship.org The nature of the substituent and the length of the carbon linker between the formononetin scaffold and the dithiocarbamate (B8719985) moiety were found to be critical for activity. escholarship.org These findings underscore the principle that even subtle changes in functional group arrangement, such as the isomeric difference between this compound and formononetin, can lead to distinct biological profiles.

Computational Modeling and Molecular Docking in SAR Elucidation

Computational tools, including molecular docking and molecular dynamics simulations, are invaluable for elucidating the structure-activity relationships of isoflavonoids at a molecular level. redalyc.org These in silico methods predict the binding interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme receptor. redalyc.orgresearchgate.net

Molecular docking studies on formononetin have been used to understand its anticancer potential by simulating its interaction with targets like the estrogen alpha receptor (ER-α). redalyc.org Such studies calculate the binding affinity (free energy) and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the receptor's amino acid residues. redalyc.orgresearchgate.net For example, research has shown that formononetin can bind to ER-α, suggesting it could act as a competitor to natural estrogen. redalyc.org

Similar computational approaches have been applied to formononetin derivatives to predict their binding to other cancer-related targets, like serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial protein. mdpi.com In one study, a formononetin derivative (2c) was shown through molecular docking and molecular dynamics simulations to bind stably to SHMT2, confirming its potential as a targeted therapeutic candidate. nih.govmdpi.com